1,2,3,4-Tetrahydroquinoline-6-carboxylic acid 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 5382-49-0
VCID: VC2335260
InChI: InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13)
SMILES: C1CC2=C(C=CC(=C2)C(=O)O)NC1
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

CAS No.: 5382-49-0

Cat. No.: VC2335260

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid - 5382-49-0

Specification

CAS No. 5382-49-0
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
IUPAC Name 1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Standard InChI InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13)
Standard InChI Key ARNALYPZOYPNAF-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)C(=O)O)NC1
Canonical SMILES C1CC2=C(C=CC(=C2)C(=O)O)NC1

Introduction

Chemical Structure and Properties

Basic Structure and Identification

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid consists of a partially hydrogenated quinoline core with a carboxylic acid group at the 6-position. The compound has a molecular weight of 177.20 g/mol . It is identifiable through various systematic names, including 1,2,3,4-tetrahydro-6-quinolinecarboxylic acid .

The compound is registered with the following identifiers:

  • PubChem CID: 2779641

  • CAS Registry Number: 5382-49-0

Structural Representation and Nomenclature

The chemical structure of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid can be represented through various descriptors:

Identifier TypeValue
IUPAC Name1,2,3,4-tetrahydroquinoline-6-carboxylic acid
InChIInChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13)
InChIKeyARNALYPZOYPNAF-UHFFFAOYSA-N
SMILESC1CC2=C(C=CC(=C2)C(=O)O)NC1

The compound features a bicyclic structure with a nitrogen atom incorporated in one ring, and a carboxylic acid functional group that serves as an important binding element in protein interactions .

Research Applications in Medicinal Chemistry

Cancer Research and MCL-1 Inhibition

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid has emerged as a significant scaffold in cancer research, particularly for developing inhibitors of MCL-1, a member of the BCL-2 family of proteins that regulates apoptosis (programmed cell death) . Overexpression of MCL-1 is associated with the development and progression of various human cancers and contributes to resistance against conventional chemotherapies .

The compound serves as a key structural element in developing novel chemotypes for MCL-1 inhibition. Researchers have focused on this scaffold because it offers several advantages:

  • It is readily accessible through a four-step synthesis

  • The structure is achiral, eliminating stereochemical complications

  • It provides multiple avenues for chemical optimization

Structural Modifications and Inhibitory Activity

By modifying the 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid scaffold, researchers have created more potent derivatives. For example, transforming a phenylsulfonyl group into a 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety resulted in a 73-fold enhancement in MCL-1 inhibition capability .

Research has also explored the isomerization of the tetrahydroquinoline scaffold. The 3-THQ scaffold (1,2,3,4-tetrahydroquinoline-3-carboxylic acid) was isomerized into the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (6-THQ) scaffold to remove a chiral center, although this modification led to a decreased binding affinity for MCL-1 .

Structural Derivatives and Modifications

N-Sulfonylated Derivatives

A significant advancement in the application of this compound has been the development of N-sulfonylated derivatives. 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have shown promising results as MCL-1 inhibitors . These derivatives utilize the basic tetrahydroquinoline scaffold while incorporating sulfonyl moieties at the nitrogen position to enhance binding properties.

Research has demonstrated that the nature of the sulfonyl group significantly impacts the inhibitory ability of these derivatives. Strategic modifications of this group can target specific binding pockets within proteins, such as the p2 pocket in the BH3-binding groove of MCL-1 .

Deconstructed Derivatives

To overcome limitations in modifying the nitrogen atom constrained in the bicyclic ring of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, researchers have deconstructed the piperidine-type ring to create new 4-aminobenzoic acid scaffolds . This modification permits:

  • Introduction of diversity at the sulfonamide nitrogen

  • Variation of positions and substituents on the benzene ring

  • Development of dual inhibitors targeting both MCL-1 and BCL-xL proteins

One notable example is compound 6e-OH, which exhibited a Ki of 0.778 μM against MCL-1 . Another derivative, 17cd, demonstrated dual inhibitory activity with Ki values of 0.629 μM for MCL-1 and 1.67 μM for BCL-xL .

Desired Concentration1 mg5 mg10 mg
1 mM4.6803 mL23.4017 mL46.8033 mL
5 mM0.9361 mL4.6803 mL9.3607 mL
10 mM0.468 mL2.3402 mL4.6803 mL

This table indicates the volume of solvent needed to achieve the desired molar concentration for different amounts of the compound .

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